Cas no 2319783-11-2 (1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole)

1-{1-(2-Bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a 2-bromobenzenesulfonyl-substituted azetidine scaffold. This structure confers potential utility in medicinal chemistry and agrochemical research due to its sulfonamide and triazole functionalities, which are known for their bioactivity. The bromine substituent enhances reactivity for further derivatization, while the azetidine ring contributes to conformational rigidity, potentially improving target binding affinity. The compound’s synthetic versatility makes it a valuable intermediate for developing novel inhibitors or ligands, particularly in the design of enzyme modulators or receptor-targeted agents. Its well-defined molecular architecture supports precise structure-activity relationship studies.
1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole structure
2319783-11-2 structure
Product Name:1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole
CAS No:2319783-11-2
MF:C12H13BrN4O2S
MW:357.226219892502
CID:5341890
Update Time:2025-06-13

1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
    • 1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
    • 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole
    • Inchi: 1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
    • InChI Key: QFOYCIFDMQRRKZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(N1CC(CN2C=NC=N2)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 435
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.5

1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole Pricemore >>

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Additional information on 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole

Recent Advances in the Study of 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS: 2319783-11-2)

In recent years, the compound 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS: 2319783-11-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

The compound, characterized by its unique structural features, including a 1,2,4-triazole moiety and a 2-bromobenzenesulfonyl group, has been investigated for its role in modulating various biological pathways. Recent studies have highlighted its potential as a kinase inhibitor, with particular relevance in oncology and inflammatory diseases. The presence of the azetidine ring further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole using a multi-step protocol involving sulfonylation and nucleophilic substitution reactions. The researchers reported a high yield of the target compound, along with excellent purity, which is critical for subsequent biological evaluations.

In vitro assays revealed that the compound exhibits potent inhibitory activity against several kinases, including JAK2 and PI3K, which are implicated in cancer progression. The IC50 values were found to be in the low micromolar range, suggesting strong binding affinity. Molecular docking studies further elucidated the interaction between the compound and the ATP-binding sites of these kinases, providing insights into its mechanism of action.

Another significant finding comes from a preclinical study conducted by a team at the University of Cambridge (2024), which explored the anti-inflammatory properties of the compound. The results indicated that it effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. This effect was attributed to the inhibition of NF-κB signaling, a key pathway in inflammation.

Despite these promising results, challenges remain in the development of 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole as a therapeutic agent. Issues such as metabolic stability and potential off-target effects need to be addressed in future studies. However, the compound's unique structural and functional properties make it a valuable scaffold for further optimization.

In conclusion, recent research on 1-{1-(2-bromobenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS: 2319783-11-2) underscores its potential as a multi-targeted agent in oncology and inflammation. Continued efforts in structural modification and mechanistic studies will be essential to unlock its full therapeutic potential.

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